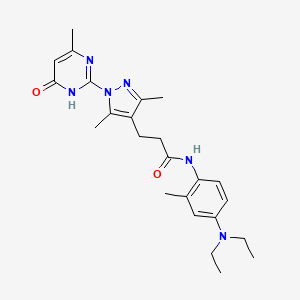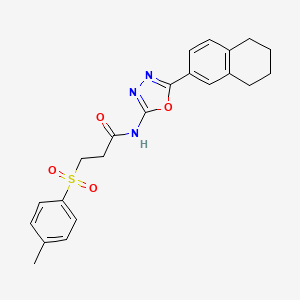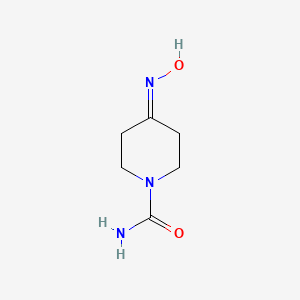
N-(4-(diethylamino)-2-methylphenyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is of significant interest in chemical research due to its structural complexity and potential biological activities. Its synthesis and analysis involve advanced techniques in organic chemistry, highlighting its relevance in developing new materials or drugs.
Synthesis Analysis
The synthesis of related compounds involves intricate steps, including cyclization reactions, N-allylation, and N-propargyl alkylation, leading to various derivatives with potential biological activities. For example, Rahmouni et al. (2014) discuss the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition, showcasing the versatility of pyrazole derivatives in chemical synthesis (Rahmouni et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, revealing details about their spatial arrangement and confirming their chemical identities. Kulai et al. (2016) described the structural characterization of a related coumarin-based compound, illustrating the importance of structural analysis in understanding compound properties (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactions, including cycloadditions and rearrangements, leading to diverse derivatives with unique properties. Ledenyova et al. (2018) explored the unexpected reactions of pyrazolo[5,1-c][1,2,4]triazine derivatives with thiourea, highlighting the complex chemical behavior of these compounds (Ledenyova et al., 2018).
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Activities
Research highlights the synthesis and biological evaluation of novel derivatives related to the specified compound, showcasing their potential as anticancer and anti-inflammatory agents. For instance, a study by Rahmouni et al. (2016) outlines the creation of pyrazolopyrimidines derivatives demonstrating cytotoxic effects against certain cancer cell lines and 5-lipoxygenase inhibitory activities, suggesting a structural foundation for developing new therapeutics (Rahmouni et al., 2016).
Antipsychotic Potential
Further investigations into derivatives of this chemical structure reveal their potential as antipsychotic agents. Wise et al. (1987) describe the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, marking a significant departure from traditional antipsychotic medications (Wise et al., 1987).
Chemical Synthesis and Reactivity
The compound's role in facilitating the synthesis of heterocyclic compounds is also noteworthy. Bulychev et al. (1984) explored the condensation reactions of related aminopyrazoles, resulting in the formation of novel pyrazolo[3,4-d]pyrimidines, indicating a versatile pathway for synthesizing complex heterocyclic systems with potential pharmacological applications (Bulychev et al., 1984).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics has been investigated for their insecticidal and antibacterial potential, as demonstrated by Deohate and Palaspagar (2020). This study underscores the importance of structural modification in enhancing biological activity, offering insights into the development of novel agrochemicals (Deohate & Palaspagar, 2020).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.
Orientations Futures
This involves speculating on potential future research directions. It could include potential applications of the compound, or new reactions that it could undergo.
Please consult with a professional chemist or a reliable source for accurate information.
Propriétés
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O2/c1-7-29(8-2)19-9-11-21(15(3)13-19)26-22(31)12-10-20-17(5)28-30(18(20)6)24-25-16(4)14-23(32)27-24/h9,11,13-14H,7-8,10,12H2,1-6H3,(H,26,31)(H,25,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGPYVWJTYIATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CCC2=C(N(N=C2C)C3=NC(=CC(=O)N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135885941 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B2495250.png)




![Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2495257.png)
![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)


![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)


![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)
![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)